molecular formula C8H4BrF6N B3221083 4-Bromomethyl-3,5-bis-trifluoromethyl-pyridine CAS No. 1204235-09-5

4-Bromomethyl-3,5-bis-trifluoromethyl-pyridine

Cat. No.: B3221083
CAS No.: 1204235-09-5
M. Wt: 308.02 g/mol
InChI Key: YKRPKNWPAHUQGS-UHFFFAOYSA-N
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Description

4-Bromomethyl-3,5-bis-trifluoromethyl-pyridine is an organic compound with the molecular formula C8H4BrF6N It is characterized by the presence of a bromomethyl group and two trifluoromethyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromomethyl-3,5-bis-trifluoromethyl-pyridine typically involves the bromination of 3,5-bis-trifluoromethyl-pyridine. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the purification of the product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Bromomethyl-3,5-bis-trifluoromethyl-pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

4-Bromomethyl-3,5-bis-trifluoromethyl-pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interfere with biological pathways in pests.

Mechanism of Action

The mechanism of action of 4-Bromomethyl-3,5-bis-trifluoromethyl-pyridine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or modulation of their activity. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis-trifluoromethyl-benzyl bromide: Similar structure but with a benzene ring instead of a pyridine ring.

    4-(Trifluoromethyl)benzyl bromide: Contains a single trifluoromethyl group and a benzyl bromide moiety.

    3-Bromo-5-(trifluoromethyl)phenol: Contains a bromine and trifluoromethyl group on a phenol ring.

Uniqueness

4-Bromomethyl-3,5-bis-trifluoromethyl-pyridine is unique due to the combination of a pyridine ring with both bromomethyl and trifluoromethyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(bromomethyl)-3,5-bis(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF6N/c9-1-4-5(7(10,11)12)2-16-3-6(4)8(13,14)15/h2-3H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRPKNWPAHUQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)C(F)(F)F)CBr)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF6N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401238480
Record name 4-(Bromomethyl)-3,5-bis(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401238480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204235-09-5
Record name 4-(Bromomethyl)-3,5-bis(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204235-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromomethyl)-3,5-bis(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401238480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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